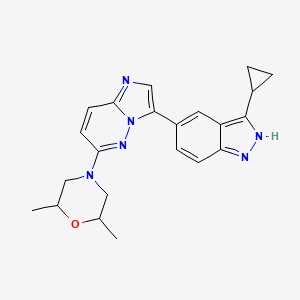
2-(2-aminopyridin-4-yl)-N-(2,2-dimethyl-6-pyridin-4-yl-3H-1-benzofuran-5-yl)-1,3-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-aminopyridin-4-yl)-N-(2,2-dimethyl-6-pyridin-4-yl-3H-1-benzofuran-5-yl)-1,3-oxazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a combination of pyridine, benzofuran, and oxazole rings, which are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminopyridin-4-yl)-N-(2,2-dimethyl-6-pyridin-4-yl-3H-1-benzofuran-5-yl)-1,3-oxazole-4-carboxamide typically involves multi-step organic synthesis. The process may include:
Formation of the Pyridine Ring: Starting from simple precursors like pyridine derivatives, the aminopyridine moiety can be synthesized through nitration, reduction, and amination reactions.
Benzofuran Synthesis: The benzofuran ring can be constructed via cyclization reactions involving phenol derivatives and aldehydes under acidic or basic conditions.
Oxazole Ring Formation: The oxazole ring is often synthesized through cyclodehydration reactions involving amino alcohols and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the different ring systems using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminopyridine moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds within the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents, or acylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups like halides, alkyls, or acyls.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its heterocyclic rings are often found in bioactive molecules, making it a potential candidate for drug discovery.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers, dyes, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-aminopyridin-4-yl)-N-(2,2-dimethyl-6-pyridin-4-yl-3H-1-benzofuran-5-yl)-1,3-oxazole-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- **2-(2-aminopyridin-4-yl)-N-(2,2-dimethyl-6-pyridin-4-yl)-1,3-oxazole-4-carboxamide
- **2-(2-aminopyridin-4-yl)-N-(2,2-dimethyl-6-pyridin-4-yl)-1,3-benzofuran-4-carboxamide
- **2-(2-aminopyridin-4-yl)-N-(2,2-dimethyl-6-pyridin-4-yl)-1,3-thiazole-4-carboxamide
Uniqueness
The uniqueness of 2-(2-aminopyridin-4-yl)-N-(2,2-dimethyl-6-pyridin-4-yl-3H-1-benzofuran-5-yl)-1,3-oxazole-4-carboxamide lies in its combination of three different heterocyclic rings, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C24H21N5O3 |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
2-(2-aminopyridin-4-yl)-N-(2,2-dimethyl-6-pyridin-4-yl-3H-1-benzofuran-5-yl)-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C24H21N5O3/c1-24(2)12-16-9-18(17(11-20(16)32-24)14-3-6-26-7-4-14)28-22(30)19-13-31-23(29-19)15-5-8-27-21(25)10-15/h3-11,13H,12H2,1-2H3,(H2,25,27)(H,28,30) |
Clave InChI |
FHTBEAJSKSCQKF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=CC(=C(C=C2O1)C3=CC=NC=C3)NC(=O)C4=COC(=N4)C5=CC(=NC=C5)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI)](/img/structure/B12371869.png)

![tert-butyl N-[4-[4-amino-1-[2-[3,3,4,5,5-pentadeuterio-4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate](/img/structure/B12371899.png)

![5-[[2,3,5,6-Tetradeuterio-4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371907.png)





![3-methoxy-N-methyl-5-[3-(2-methylpyridin-4-yl)pyridin-2-yl]oxybenzamide](/img/structure/B12371927.png)

